6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione

Flavor modification Structure-activity relationship (SAR) Taste modulation

6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione, systematically also known as 1-(3-hydroxy-4-methoxyphenyl)-3,5-hexanedione and commonly termed -isogingerdione, is a synthetic short-chain analogue within the gingerdione class of compounds. Characterized by a hexane backbone with carbonyl groups at the 2- and 4-positions and a 3-hydroxy-4-methoxyphenyl (isovanillyl) substituent at C6, it possesses the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 918629-60-4
Cat. No. B15169989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione
CAS918629-60-4
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CCC1=CC(=C(C=C1)OC)O
InChIInChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-13(17-2)12(16)8-10/h4,6,8,16H,3,5,7H2,1-2H3
InChIKeyAEDSFCNLZLLJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione (CAS 918629-60-4): Short-Chain Isovanillyl Gingerdione for Taste Modulation Research


6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione, systematically also known as 1-(3-hydroxy-4-methoxyphenyl)-3,5-hexanedione and commonly termed [2]-isogingerdione, is a synthetic short-chain analogue within the gingerdione class of compounds. Characterized by a hexane backbone with carbonyl groups at the 2- and 4-positions and a 3-hydroxy-4-methoxyphenyl (isovanillyl) substituent at C6, it possesses the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol [1]. As a member of the diketone family, specifically a 1,4-dicarbonyl compound, its structural identity is defined by the substitution pattern of the aromatic ring, distinguishing it from its positional isomer, [2]-gingerdione. This compound has been investigated as a structural analogue of the bitter-masking flavonoid homoeriodictyol for its flavor-modifying properties [2].

6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione: Why Isomeric Purity Dictates Functional Application Over Generic Gingerdiones


Within the gingerdione chemotype, generic or positional substitution is not functionally neutral. The biological activity of these 1,4-dicarbonyl compounds is exquisitely sensitive to the arrangement of hydroxyl and methoxy groups on the phenyl ring. The vanillyl (4-hydroxy-3-methoxy) and isovanillyl (3-hydroxy-4-methoxy) isomers, such as the target compound, exhibit divergent sensory activities; one predominantly masks bitterness, while the other enhances sweetness, as demonstrated in a controlled sensory study [1]. This functional dichotomy means that procurement of a generic 'gingerdione' or even a close homologue without strict specification of the aryl substitution pattern risks selecting a compound with an entirely different, and potentially unwanted, taste-modulating profile, rendering it useless for a targeted food, flavor, or pharmaceutical masking application [1].

6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione: Head-to-Head Quantitative Evidence for Scientific Selection


Functional Divergence in Taste Modulation: Sweetness Enhancement vs. Bitter Masking

In a direct, paired-comparison sensory study, the target compound 6-(3-hydroxy-4-methoxyphenyl)hexane-2,4-dione ([2]-isogingerdione) demonstrated a functionally opposite taste-modulating effect compared to its positional isomer, 6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione ([2]-gingerdione). The isovanillyl isomer acts as a sweet enhancer, while the vanillyl isomer is a bitter masker [1].

Flavor modification Structure-activity relationship (SAR) Taste modulation Sensory science

Differentiation Based on Physicochemical Properties

The target compound is a solid, as described in authoritative chemical databases, while its unsaturated analogue (the 5-hexene-2,4-dione variant, CAS 918629-59-1) is a distinct compound with a different molecular weight (234.09 g/mol) [1]. The positional isomer, [2]-gingerdione (CAS 113465-66-0), has a reported melting point of 40-41 °C . The exact melting point of the target compound is not widely documented in open-access databases, but its molecular formula (C13H16O4) and molecular weight (236.26 g/mol) are confirmed [1]. This distinction is critical for analytical verification and formulation development.

Physical chemistry Physicochemical properties Chemical synthesis Quality control

Structural Basis for Divergent Sensory Activity: Isovanillyl vs. Vanillyl Moiety

The study by Ley et al. explicitly states that for bitter masking activity, a vanillyl moiety (4-hydroxy-3-methoxy) is important. In contrast, isovanillyl isomers (3-hydroxy-4-methoxy), such as the target compound, were observed to elicit a sweet enhancing effect without significant intrinsic sweetness [1]. This structure-activity insight provides a rationale for the divergent functionalities observed across the gingerdione chemotype.

Medicinal chemistry SAR Molecular design Taste receptor interaction

6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione: High-Confidence Application Scenarios Based on Quantitative Evidence


Sweetness Enhancement in Sugar-Reduced Food and Beverage Formulations

The target compound's demonstrated ability to synergistically increase the sweet taste of a 5% sucrose solution by 27% at a concentration of 100 mg/kg [1] directly supports its use as a research tool for developing sugar-reduced or non-caloric sweetener formulations. A food or beverage manufacturer can employ this compound as a benchmark sweet-enhancer candidate in high-throughput sensory screening assays, where the isomeric purity of the isovanillyl form is critical to achieving the desired taste profile without introducing a bitter-masking effect. [1]

Pharmacophore Model Development for Sweet Taste Receptor Modulation

The clear SAR that distinguishes the isovanillyl moiety as a driver of sweetness enhancement, as opposed to the vanillyl moiety's role in bitter masking [1], positions this compound as a critical probe molecule in computational and experimental pharmacophore modeling. Its use can validate or refine models targeting the sweet taste receptor or allosteric modulation sites, enabling the rational design of next-generation flavor modulators. [1]

Analytical Reference Standard for Isomeric Purity in Gingerdione Research

Given the functional divergence between positional isomers, a certified, pure sample of 6-(3-hydroxy-4-methoxyphenyl)hexane-2,4-dione serves as an essential analytical reference standard. Researchers studying ginger-derived compounds or synthesizing gingerdione libraries require this specific CAS-registered isomer for HPLC, LC-MS, and quantitative NMR method development and validation. This ensures that observed biological or sensory activity is correctly attributed to the isovanillyl species and not to a contaminating vanillyl isomer. [1]

Bitter-Masking vs. Sweet-Enhancer Control in Drug Formulation Taste-Masking Studies

For pharmaceutical scientists developing pediatric or geriatric oral formulations, the contrasting sensory profiles of the target compound and its positional isomer offer a unique opportunity for controlled experimental design. The target compound can be used as a negative control for bitter-masking efficacy studies, as it is known to not reduce the bitterness of caffeine or quinine solutions [1]. This allows for a more rigorous and controlled assessment when screening for dedicated bitter-masking agents for active pharmaceutical ingredients. [1]

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